2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile
Description
2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile is an organic compound that falls under the category of aromatic nitriles. The compound is characterized by the presence of a benzyloxy group and a bromine atom on its phenyl ring. Its molecular structure makes it relevant in various chemical syntheses and potential pharmacological studies.
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(4-bromo-3-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H12BrNO/c16-14-7-6-12(8-9-17)10-15(14)18-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 |
InChI Key |
QRYHRUCFEDZRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis of 2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile involves the use of 3-(Benzyloxy)-4-bromobenzaldehyde as a precursor. This can be obtained through the bromination of 3-(Benzyloxy)benzaldehyde.
Conversion to Acetonitrile: : The aldehyde group in the 3-(Benzyloxy)-4-bromobenzaldehyde is converted to a nitrile group via an oximation followed by a dehydration process using reagents like hydroxylamine hydrochloride and phosphorus pentachloride (PCl5).
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, optimizing reaction conditions to ensure high yield and purity is crucial. The use of continuous flow reactors can enhance the efficiency and control over the reactions.
Reagent Availability and Cost: : Industrial processes focus on the availability and cost-effectiveness of reagents to make the production commercially viable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically leading to the formation of corresponding carboxylic acids or other oxidative derivatives.
Reduction: : Reduction can yield derivatives where the nitrile group is converted to primary amines.
Substitution: : The bromine atom in the compound can participate in various nucleophilic substitution reactions, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen with palladium on carbon (Pd/C).
Nucleophiles for Substitution: : Alkoxides, amines, thiolates.
Major Products
Oxidation: : Formation of 3-(Benzyloxy)-4-bromobenzoic acid.
Reduction: : Formation of 2-[3-(Benzyloxy)-4-bromophenyl]ethylamine.
Substitution: : Formation of derivatives with new substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : Serves as an intermediate in synthesizing more complex organic molecules.
Biology
Probe in Biological Systems: : Utilized in the design of probes for biochemical studies due to its structural features.
Medicine
Pharmaceutical Intermediates: : Potential use in drug discovery and development processes as a building block for active pharmaceutical ingredients (APIs).
Industry
Material Science: : Utilized in the development of specialty chemicals and polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Interaction: : The compound may act as an inhibitor or activator of specific enzymes, depending on its structural modifications.
Receptor Binding: : Possibility to bind to certain receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-bromobenzaldehyde: : Precursor in the synthesis.
2-(3-Benzyloxy-4-methoxyphenyl)acetonitrile: : Similar structure but with a methoxy group instead of bromine.
2-[3-(Benzyloxy)-4-fluorophenyl]acetonitrile: : Fluorine atom replacing the bromine.
Uniqueness
Specific Reactivity: : The bromine atom offers unique reactivity in substitution reactions compared to its methoxy or fluorine counterparts.
Biological Activity: : Potential distinct pharmacological properties due to the bromine substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
